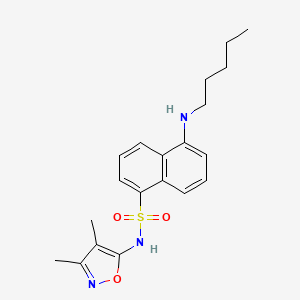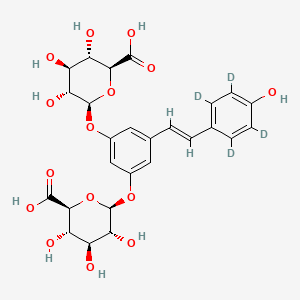
Butamben-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butamben-d9, also known as butyl 4-aminobenzoate-d9, is a deuterium-labeled derivative of butamben. Butamben itself is a local anesthetic commonly used in medical procedures to provide temporary relief from pain. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butamben-d9 involves the esterification of 4-aminobenzoic acid with butanol, followed by the incorporation of deuterium. The general synthetic route includes:
Esterification: 4-aminobenzoic acid reacts with butanol in the presence of an acid catalyst to form butyl 4-aminobenzoate.
Deuterium Incorporation: The butyl 4-aminobenzoate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 4-aminobenzoic acid and butanol are reacted in industrial reactors.
Deuterium Exchange: The esterified product undergoes deuterium exchange in specialized reactors designed to handle deuterium gas.
Analyse Chemischer Reaktionen
Types of Reactions
Butamben-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Butamben-d9 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of drugs.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new anesthetic formulations and drug delivery systems
Wirkmechanismus
Butamben-d9 exerts its effects by inhibiting voltage-gated calcium channels in dorsal root ganglion neurons. This inhibition prevents the influx of calcium ions, thereby blocking the transmission of pain signals. Additionally, this compound inhibits sodium channels and delays rectifier potassium currents, further contributing to its anesthetic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine: Another local anesthetic with a similar structure but without deuterium labeling.
Procaine: A local anesthetic used in similar applications but with different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness of Butamben-d9
The deuterium labeling in this compound provides unique advantages in scientific research, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems .
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-aminobenzoate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3/i1D3,2D2,3D2,8D2 |
InChI-Schlüssel |
IUWVALYLNVXWKX-WRMMWXQOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)


![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)




